TGR5 Agonist Potency of Hyodeoxycholic Acid Sodium Salt: EC50 Comparison with Lithocholic Acid and Oleanolic Acid
Hyodeoxycholic acid activates TGR5 (GPCR19) with an EC50 of 31.6 µM in CHO cells . While lithocholic acid (LCA) is a more potent TGR5 agonist (EC50 approximately 0.6–1 µM), LCA is also a potent FXR agonist and is hepatotoxic, limiting its research utility in metabolic studies. In contrast, HDCA exhibits a more balanced receptor engagement profile with concurrent FXR modulation, distinguishing it from potent but toxic TGR5 agonists like LCA [1]. Additionally, alternative non-steroidal TGR5 agonists such as oleanolic acid derivatives demonstrate EC50 values in the nanomolar range but lack the endogenous metabolic context and physiological relevance of HDCA [2].
| Evidence Dimension | TGR5 activation potency (EC50) |
|---|---|
| Target Compound Data | 31.6 µM |
| Comparator Or Baseline | Lithocholic acid (LCA): EC50 ~0.6–1 µM; Oleanolic acid derivatives: EC50 nanomolar range |
| Quantified Difference | HDCA is 30–50 fold less potent than LCA but lacks hepatotoxicity; nanomolar agonists lack endogenous context |
| Conditions | CHO cells expressing TGR5 (GPCR19), in vitro |
Why This Matters
For metabolic research requiring physiologically relevant TGR5 activation without confounding hepatotoxicity, HDCA sodium salt provides an endogenous bile acid context that potent synthetic or toxic alternatives cannot match.
- [1] TargetMol. Hyodeoxycholic acid sodium salt - Product Information. CAS: 10421-49-5. View Source
- [2] Sato H, et al. Anti-hyperglycemic activity of a TGR5 agonist. Biochem Biophys Res Commun. 2007;362:793-798. View Source
